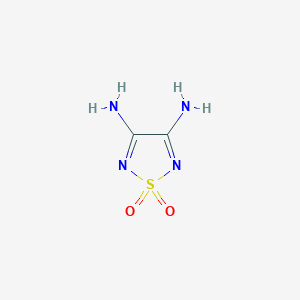

1,2,5-thiadiazole-3,4-diamine 1,1-dioxide

Description

Contextualization within Thia(di)azole Chemistry

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to organic chemistry. Within this class, thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. nih.govmdpi.com There are four possible isomers of thiadiazole, with the 1,2,5-thiadiazole (B1195012) isomer being notable for its high aromaticity and thermal stability. mdpi.comchemicalbook.com The parent 1,2,5-thiadiazole is a weakly basic compound due to the delocalization of electron density into the π-system of the ring. chemicalbook.com

The oxidation of the ring's sulfur atom to form a 1,1-dioxide (also referred to as a dioxothiadiazole) significantly alters the ring's properties. nih.gov This oxidation transforms the sulfur from a two-coordinate atom to a four-coordinate center, disrupting the aromaticity of the parent thiadiazole ring and turning the heterocyclic system into a potent electron-withdrawing group. chemicalbook.comnih.gov This modification is a key strategy for tuning the physicochemical properties of the molecule. nih.gov

The subject compound, 1,2,5-thiadiazole-3,4-diamine (B1337317) 1,1-dioxide, builds upon the unoxidized parent structure, 1,2,5-thiadiazole-3,4-diamine. The diamino-substituted parent is a critical building block for creating more complex fused heterocyclic systems through condensation reactions involving its amino groups. The oxidation to the 1,1-dioxide level further enhances the electron-accepting nature of the core, influencing the reactivity and potential applications of its derivatives.

Physicochemical Properties of the Parent Compound: 1,2,5-Thiadiazole-3,4-diamine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,2,5-thiadiazole-3,4-diamine | nih.gov |

| Molecular Formula | C₂H₄N₄S | nih.gov |

| Molecular Weight | 116.15 g/mol | nih.gov |

| CAS Number | 55904-36-4 | nih.gov |

| Topological Polar Surface Area | 106 Ų | nih.gov |

Significance in Advanced Chemical Research

The 1,2,5-thiadiazole 1,1-dioxide framework, including derivatives of 1,2,5-thiadiazole-3,4-diamine 1,1-dioxide, holds considerable significance in advanced chemical research, particularly in the domain of materials science. nih.govresearchgate.net These compounds are not typically pursued for pharmacological applications but rather for their electronic and structural properties that make them valuable components in the construction of functional molecular materials. nih.govresearchgate.net

A primary area of research interest is their use as potent electron-acceptor units. researchgate.net The strong electron-withdrawing nature of the dioxothiadiazole ring makes these compounds suitable for creating materials with specific electronic and optical properties. nih.gov A key feature is their ability to undergo reduction to form stable radical anions. nih.govresearchgate.net The stability of these radicals is often enhanced by the delocalization of spin density over the heterocyclic system and any attached aromatic groups. nih.gov This property is central to their potential application in designing switchable and functional molecular materials, including those with applications in molecular magnetism and spintronics. nih.govresearchgate.net

Furthermore, the nitrogen atoms within the dioxothiadiazole ring and the external amino groups provide coordination sites, allowing these molecules to act as ligands for metal ions. nih.gov This capability enables the construction of mixed organic-inorganic coordination systems, where the electronic properties of the organic ligand can be combined with the magnetic or catalytic properties of a metal center. nih.gov Research has explored the synthesis, structure, reactivity, and electrochemical properties of various 1,2,5-thiadiazole 1,1-dioxides to harness their potential in these advanced applications. nih.govresearchgate.net

Research Significance of the 1,2,5-Thiadiazole 1,1-Dioxide Motif

| Feature | Description | Relevance in Advanced Research |

|---|---|---|

| Strong Electron Acceptor | The S,S-dioxide group makes the heterocyclic ring highly electron-deficient. | Building block for functional materials in organic electronics. researchgate.netresearchgate.net |

| Stable Radical Anion Formation | Can be chemically or electrochemically reduced to form persistent radical anions. | Development of molecular magnets and switchable materials. nih.govresearchgate.net |

| Coordination Ability | Nitrogen atoms in the ring can act as ligands to bind with metal ions. | Construction of mixed organic-inorganic coordination polymers and functional systems. nih.gov |

| Tunable Properties | The core structure can be fused with other aromatic systems to modify its electronic and structural characteristics. | Systematic design of materials with targeted physicochemical properties. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxo-1,2,5-thiadiazole-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2S/c3-1-2(4)6-9(7,8)5-1/h(H2,3,5)(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTBVIJJZHVPEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NS(=O)(=O)N=C1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481456 | |

| Record name | 1,2,5-Thiadiazole-3,4-diamine, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55904-35-3 | |

| Record name | 1,2,5-Thiadiazole-3,4-diamine, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure and Spectroscopic Characterization

Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For 1,2,5-thiadiazole (B1195012) 1,1-dioxides, this method has provided invaluable insights into their molecular geometry. nih.gov These compounds, also referred to as dioxothiadiazoles, consist of a five-membered heterocyclic ring that is oxidized at the sulfur atom. mdpi.com This ring is typically connected to various organic backbones through its carbon atoms. mdpi.com

A significant area of study has been the comparative analysis of bond lengths within the dioxothiadiazole ring in its neutral form and as a radical anion. nih.gov This analysis offers a reliable method for determining the valence state of the compound based solely on structural data. nih.gov Upon reduction to the radical anion form, the bond lengths within the heterocycle change in a systematic manner. nih.gov

Specifically, the C-C and S-N bonds shorten, while the C=N and S=O bonds lengthen. nih.gov The most substantial changes are observed in the C-C and C=N bonds, making them excellent markers for the molecule's valence state. nih.gov This is particularly useful in the study of coordination complexes with redox-active metals, where the charge state of the dioxothiadiazole ligand can be unambiguously identified from the crystal structure. nih.gov

Below is a table summarizing the typical bond length ranges for the 1,2,5-thiadiazole 1,1-dioxide ring in both neutral and radical anion states, based on a statistical analysis of various derivatives. nih.gov

| Bond | Bond Length in Neutral State (Å) | Bond Length in Radical Anion State (Å) |

| C-C | 1.45 - 1.49 | 1.41 - 1.45 |

| C=N | 1.31 - 1.34 | 1.34 - 1.38 |

| S-N | 1.63 - 1.66 | 1.61 - 1.64 |

| S=O | 1.42 - 1.44 | 1.44 - 1.46 |

This interactive data table is based on statistical distribution data from published research. nih.gov

Spectroscopic Signatures

Spectroscopic techniques are essential for the characterization of 1,2,5-thiadiazole 1,1-dioxides, providing "fingerprints" that confirm their identity and shed light on their electronic structure. nih.gov

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution.

Carbon-13 (¹³C) NMR spectroscopy is particularly informative for the 1,2,5-thiadiazole 1,1-dioxide core. For 3,4-disubstituted derivatives, the carbon atoms of the thiadiazole ring typically resonate in a distinct downfield region. nih.gov

| Carbon Atom | Typical ¹³C Chemical Shift (ppm) |

| C3, C4 (Thiadiazole Ring) | 150 - 170 |

This interactive data table presents typical chemical shift ranges. nih.gov

The chemical shifts in this range are characteristic of the electron-deficient nature of the carbon atoms in the dioxothiadiazole ring. nih.gov It is worth noting that the relatively low solubility of many of these compounds in common deuterated solvents can sometimes make ¹³C NMR characterization challenging. nih.gov

Proton (¹H) NMR spectroscopy is of limited use for characterizing the unsubstituted 1,2,5-thiadiazole 1,1-dioxide ring itself, as there are no hydrogen atoms directly attached to the core heterocycle. mdpi.comnih.gov However, ¹H NMR is essential for identifying and confirming the structure of the substituent groups attached to the C3 and C4 positions. For instance, in the case of 1,2,5-thiadiazole-3,4-diamine (B1337317) 1,1-dioxide, the protons of the amino groups would produce characteristic signals. For other substituted derivatives, such as those with alkyl or aryl groups, the proton signals of these substituents are readily observed and provide crucial structural information. mdpi.comorientjchem.org

An in-d

Reactivity and Chemical Transformations of 1,2,5 Thiadiazole 3,4 Diamine 1,1 Dioxide

Oxidation and Reduction Reactions

The 1,2,5-thiadiazole (B1195012) 1,1-dioxide ring system can undergo both oxidation and reduction, leading to a range of derivatives with altered electronic properties and structures.

Controlled Oxidation Pathways

While the sulfur atom in 1,2,5-thiadiazole-3,4-diamine (B1337317) is already in its highest oxidation state (+6) in the 1,1-dioxide form, the C=N double bonds within the heterocyclic ring can be susceptible to oxidation. For instance, studies on analogous 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides have shown that oxidation with agents like meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of fused bis-oxaziridine derivatives. mdpi.com This reaction involves the epoxidation of the endocyclic C=N bonds.

However, specific studies on the controlled oxidation of 1,2,5-thiadiazole-3,4-diamine 1,1-dioxide are not extensively documented. The presence of the amino groups is expected to influence the reactivity of the ring towards oxidation, potentially leading to different reaction pathways or requiring specific reaction conditions compared to alkyl or aryl substituted analogues.

Reduction to Thiadiazolidines and Radical Anions

The electron-deficient nature of the 1,2,5-thiadiazole 1,1-dioxide ring makes it prone to reduction. The sulfonyl group acts as a strong electron-withdrawing group, facilitating the acceptance of electrons to form radical anions and dianions. nih.gov

Reduction of the C=N double bonds in 1,2,5-thiadiazole 1,1-dioxides leads to the formation of the corresponding saturated 1,2,5-thiadiazolidine 1,1-dioxides. This transformation can be achieved using various reducing agents. For example, catalytic hydrogenation using Adams' catalyst (PtO₂) has been employed for the reduction of dioxothiadiazoles. mdpi.com The un-oxidized 1,2,5-thiadiazole-3,4-diamine can be reduced using sodium borohydride.

A significant feature of 1,2,5-thiadiazole 1,1-dioxides is their ability to form stable radical anions upon reduction. nih.govnih.gov The stability of these radical anions is often enhanced by the delocalization of the unpaired electron over the heterocyclic system and any attached aromatic substituents. nih.gov The formation of the radical anion of mdpi.comnih.govnih.govthiadiazolo[3,4-c] mdpi.comnih.govnih.govthiadiazole, a related heterocyclic system, has been achieved through both electrochemical and chemical reduction. nsc.ru

Nucleophilic Addition Reactions

The C=N double bonds in the 1,2,5-thiadiazole 1,1-dioxide ring are electrophilic and can readily undergo nucleophilic addition. This reactivity is particularly well-documented for 3,4-disubstituted analogues.

Reactions with Alcohols and Amines

Studies on 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide have shown that it reacts with soft nucleophiles such as primary and secondary alcohols, as well as primary and secondary amines and amides. mdpi.com These addition reactions to the C=N double bond are typically reversible and the products often exist only in solution. mdpi.com For instance, the addition of ethanol (B145695) to 3,4-disubstituted-1,2,5-thiadiazole 1,1-dioxides can occur spontaneously in ethanol or ethanol/acetonitrile (B52724) solutions. mdpi.com

While specific data for this compound is limited, it is anticipated to undergo similar nucleophilic additions. However, the amino groups on the ring may modulate this reactivity. In some cases, with certain nucleophiles in anhydrous aprotic solvents, the reversible addition to both C=N bonds can lead to an irreversible ring cleavage, releasing sulfamide. mdpi.com

Formation of Carbinolamine Intermediates

The mechanism of nucleophilic addition of amines to a C=N double bond, such as those in the 1,2,5-thiadiazole 1,1-dioxide ring, is expected to proceed through the formation of a tetrahedral intermediate analogous to a carbinolamine. In the context of aldehyde and ketone reactions, a carbinolamine is formed by the nucleophilic attack of an amine on the carbonyl carbon.

While direct spectroscopic evidence for carbinolamine intermediates in the reactions of this compound is not explicitly reported in the available literature, their formation is a plausible mechanistic step in the addition of amines to the electrophilic carbon atoms of the thiadiazole ring.

Substitution Chemistry at the Diamino Moieties

The amino groups of this compound are nucleophilic and can undergo substitution reactions with various electrophiles, such as alkyl halides and acid chlorides. This allows for the functionalization of the core heterocyclic structure, leading to a diverse range of derivatives.

Cyclization and Annulation Reactions

Formation of Fused Heterocyclic Systems

The vicinal diamine functionality of 1,2,5-thiadiazole-3,4-diamine and its 1,1-dioxide derivative makes it an ideal precursor for the synthesis of fused heterocyclic systems through condensation reactions. The unoxidized analogue, 1,2,5-thiadiazole-3,4-diamine, is recognized as a critical building block for creating fused heterocycles such as triazolo[4,3-b] nih.govacs.orgtriazines . This type of reaction typically involves the condensation of the diamine with a suitable C1 or C2 synthon. For instance, reaction with α-diketones or their equivalents can lead to the formation of pyrazine-fused systems, such as nih.govrsc.orgthiadiazolo[3,4-b]pyrazines.

While direct examples starting from the 1,1-dioxide derivative are not extensively documented, the synthesis of complex fused systems like nih.govrsc.orgthiadiazolo[3,4-f] nih.govphenanthroline 2,2-dioxide demonstrates the capability of the core structure to be incorporated into larger polycyclic aromatic frameworks nih.govmdpi.com. These are typically synthesized by the condensation of a diketone with sulfamide, but they illustrate the resulting stable fused structures. It is plausible that this compound could be used to construct similar fused systems by reacting its diamino groups with appropriate electrophilic reagents. Another example involves the reaction of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide with urea, which yields a bicyclic product, 3a,6a-diphenyltetrahydroimidazo[4,5-c]-1,2,5-thiadiazol-5-one 2,2-dioxide, showcasing the formation of a fused imidazolidinone ring researchgate.net.

| Starting Material | Reagents/Conditions | Fused Product | Reference |

|---|---|---|---|

| 1,2,5-Thiadiazole-3,4-diamine | Condensation (e.g., with triazine precursors) | Triazolo[4,3-b] nih.govacs.orgtriazines | |

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | Urea | 3a,6a-Diphenyltetrahydroimidazo[4,5-c]-1,2,5-thiadiazol-5-one 2,2-dioxide | researchgate.net |

Intramolecular Cyclization Pathways (e.g., Scholl Reaction)

The Scholl reaction, an acid-catalyzed intramolecular oxidative condensation of aryl groups, is a powerful method for creating carbon-carbon bonds and synthesizing polycyclic aromatic hydrocarbons. rsc.orgwikipedia.org This reaction has been successfully applied to derivatives of 1,2,5-thiadiazole 1,1-dioxide. A notable example is the intramolecular cyclization of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide. In the presence of a Lewis acid such as aluminum trichloride, this compound undergoes a clean and quantitative cyclization to yield the fused polycyclic system, phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide.

This transformation demonstrates that the 1,2,5-thiadiazole 1,1-dioxide core is stable under the strongly acidic and oxidative conditions of the Scholl reaction. rsc.org The reaction proceeds through the formation of an arenium ion or radical cation intermediate, leading to the new C-C bond. wikipedia.orgresearchgate.net While this specific example involves phenyl substituents, it establishes the potential for analogous intramolecular cyclizations if the 3- and 4-positions were occupied by other suitable aromatic groups. For the title compound, if the amino groups were to be functionalized with aromatic moieties, subsequent intramolecular Scholl-type cyclizations could be envisioned as a route to complex, nitrogen-containing polycyclic aromatic systems.

Electrochemistry and Redox Behavior

The electrochemical properties of 1,2,5-thiadiazole 1,1-dioxides are dominated by the potent electron-withdrawing nature of the >SO2 group. This feature makes the heterocyclic ring highly susceptible to reduction.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) studies on 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides in aprotic solvents like acetonitrile reveal that these compounds are readily reduced. researchgate.netresearchgate.net The reduction occurs at significantly less negative potentials compared to their non-oxidized 1,2,5-thiadiazole counterparts. For instance, while 3,4-diphenyl-1,2,5-thiadiazole is reduced at approximately -2.39 V (vs. Ag+/Ag), the corresponding 1,1-dioxide is reduced in the range of -0.6 to -1.0 V. researchgate.netresearchgate.net This ease of reduction is also notable when compared to the corresponding 1,2-diketones (e.g., benzil), which are typically reduced at potentials around 0.4 V more negative than the thiadiazole dioxides. researchgate.net

The voltammetric behavior often shows one or two reversible or quasi-reversible one-electron reduction steps, corresponding to the formation of the radical anion and subsequently the dianion. The exact potential and reversibility depend on the nature of the substituents at the 3- and 4-positions.

| Compound | Reduction Peak Potential (V vs. Ag+/Ag 0.1 M) | Solvent/Electrolyte | Characteristics | Reference |

|---|---|---|---|---|

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | -0.8 V (Epc1), -1.3 V (Epc2) | Acetonitrile / TEAP | Two successive reduction peaks to radical anion and dianion. | researchgate.net |

| Phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide | -0.65 V (Epc1) | Acetonitrile / TEAP | More easily reduced than the diphenyl derivative. | researchgate.net |

| 3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide | ~ -1.00 V (Epc) | Acetonitrile | Single, irreversible peak. |

Generation and Stability of Radical Anions

One of the most significant features of 1,2,5-thiadiazole 1,1-dioxides is their ability to form persistent radical anions upon reduction. mdpi.com The first electrochemical reduction step populates the LUMO of the molecule, generating the corresponding radical anion. The stability of this radical species is highly dependent on the substituents attached to the heterocyclic ring.

For derivatives with fused aromatic systems, such as nih.govrsc.orgthiadiazolo[3,4-f] nih.govphenanthroline 2,2-dioxide, the resulting radical anion is particularly stable. mdpi.comsemanticscholar.org This enhanced stability is attributed to the extensive delocalization of the spin density over the large π-conjugated system. mdpi.com In contrast, monocyclic analogues show varying stability. The radical anion of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide is relatively stable, whereas the radical anion derived from the 3,4-dimethyl derivative is reported to be unstable and undergoes rapid decomposition.

The formation of these radical anions can be achieved not only through electrochemical reduction but also via chemical reduction using reagents like alkali metals or t-BuOK. nih.gov These stable radical anions are often colored and can be characterized by Electron Spin Resonance (ESR) spectroscopy. The long-lived nature of some of these radical anions, such as nih.govrsc.orgthiadiazolo[3,4-c] nih.govrsc.orgthiadiazolidyl, makes them interesting candidates for molecular materials with magnetic or conductive properties. nih.gov

Q & A

Q. Methodological Workflow

Ligand Design : Chiral pyridine-hydrazones synthesized via condensation of chiral amines with pyridine aldehydes.

Catalysis : Pd(TFA)/ligand complexes in dichloromethane at 25°C.

Analysis : Enantioselectivity determined by chiral HPLC; regioselectivity confirmed by NMR .

What computational methods validate the stability and electronic properties of radical anions?

Advanced Computational Modeling

Density Functional Theory (DFT) at the 6-311++G(d,p) level calculates molecular geometries, HOMO-LUMO gaps, and spin densities. For the 3,4-diphenyl derivative, DFT predicts a spin density localized on the thiadiazole ring, corroborating ESR data. MEP surfaces identify nucleophilic attack sites, while NLO properties suggest potential in materials science .

Q. Key Computational Insights

- HOMO-LUMO Gap : 4.2 eV (phenanthro derivative) vs. 3.8 eV (diphenyl derivative).

- Spin Density Distribution : 70% on thiadiazole ring, 30% on aryl substituents .

How do fused vs. separated π-systems in 3,4-substituents affect electrochemical reduction?

Advanced Structure-Activity Relationship

Substituents with fused π-systems (e.g., acenaphtho-1,2) lower reduction potentials by 0.3–0.4 V compared to separated systems (e.g., diphenyl). This is attributed to enhanced conjugation stabilizing the radical anion. CV in acidic acetonitrile reveals proton-coupled electron transfer (PCET) mechanisms for fused systems, evidenced by pH-dependent peak shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.